molecular formula C15H22O B14636882 2-Benzylideneoctan-1-ol CAS No. 53892-67-4

2-Benzylideneoctan-1-ol

Cat. No.: B14636882
CAS No.: 53892-67-4
M. Wt: 218.33 g/mol
InChI Key: KTCAZEVYBWMPOY-UHFFFAOYSA-N
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Description

2-Benzylideneoctan-1-ol is a secondary alcohol characterized by an octanol backbone substituted with a benzylidene group. These compounds typically exhibit lipophilicity due to their aromatic and aliphatic components, making them suitable for industrial uses like flavoring agents or intermediates in organic synthesis .

Properties

CAS No.

53892-67-4

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-benzylideneoctan-1-ol

InChI

InChI=1S/C15H22O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12,16H,2-4,6,11,13H2,1H3

InChI Key

KTCAZEVYBWMPOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC1=CC=CC=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylideneoctan-1-ol typically involves the condensation of benzaldehyde with octanal in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an aqueous or alcoholic medium .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylideneoctan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Benzylideneoctan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways . The compound’s anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

2-Benzylideneheptan-1-ol (CAS 101-85-9)

  • Structure: Differs by one fewer methylene group in the aliphatic chain (heptanol vs. octanol).
  • Properties : Higher volatility compared to 2-benzylideneoctan-1-ol due to shorter chain length.
  • Applications: Used as a flavoring agent and industrial chemical, with restrictions on non-industrial applications .

2-Octyldodecan-1-ol (CAS 5333-42-6)

  • Structure : Branched C20 alcohol without aromatic groups.
  • Properties : Higher molecular weight (298.56 g/mol) and viscosity compared to this compound.
  • Applications : Functions as a lubricant, plasticizer, and cosmetic auxiliary, highlighting its utility in materials science .
  • Key Difference : Lacks the benzylidene group, reducing aromatic reactivity but enhancing stability in formulations.

1-(2-Benzyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octan-2-yl)ethan-1-ol

  • Structure : Complex bicyclic peroxide with a benzyl group.
  • Synthesis : Synthesized via LiAlH4 reduction of a keto ozonide, indicating specialized reactivity .
  • Applications: Potential pharmacological relevance due to its bridged ozonide structure, contrasting with this compound’s industrial roles .

1-Benzhydrylazetidin-3-ol (CAS 18621-17-5)

  • Structure : Nitrogen-containing azetidine ring with diphenylmethyl substitution.
  • Properties : Polar functional groups (hydroxyl and amine) enable solubility in polar solvents, unlike this compound’s lipophilicity .
  • Applications : Investigated for medicinal chemistry applications, emphasizing divergent use cases compared to benzylidene alcohols .

Comparative Data Table

Compound Molecular Formula CAS Key Functional Groups Applications Synthesis Method
This compound (Inferred) C15H22O N/A Benzylidene, primary alcohol Flavoring, industrial Likely ketone reduction
2-Benzylideneheptan-1-ol C14H20O 101-85-9 Benzylidene, primary alcohol Flavoring, industrial Sodium borohydride reduction
2-Octyldodecan-1-ol C20H42O 5333-42-6 Branched alcohol Lubricant, plasticizer Not specified
Bridged Ozonide Alcohol C12H16O4 N/A Peroxide, bicyclic Pharmacological research LiAlH4 reduction
1-Benzhydrylazetidin-3-ol C16H17NO 18621-17-5 Azetidine, diphenylmethyl Drug discovery Multi-step organic synthesis

Key Research Findings

  • Synthetic Methods : Sodium borohydride (NaBH4) is effective for reducing ketones to secondary alcohols (e.g., 2-benzylideneheptan-1-ol), while LiAlH4 is reserved for more challenging substrates, such as ozonides .
  • Structural Effects : The benzylidene group enhances aromatic reactivity but reduces stability under oxidative conditions compared to branched alcohols like 2-octyldodecan-1-ol .
  • Safety and Regulation : Benzylidene alcohols require strict industrial handling protocols, whereas azetidine derivatives prioritize purity for pharmaceutical applications .

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